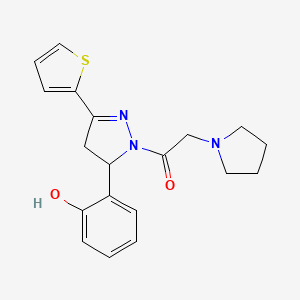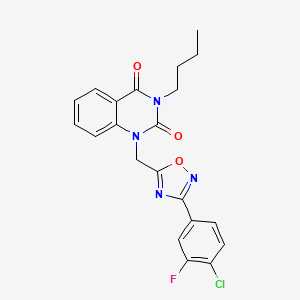
3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative, which is a class of compounds known for their diverse biological activities. The structure of the compound suggests it is a hybrid molecule incorporating elements of quinazoline and oxadiazole rings, which are often explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO_4 has been shown to yield 3-benzylideneamino-4(3H)-quinazolinones . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, involving key steps such as the formation of Schiff bases, intramolecular cyclization, and subsequent functional group transformations to introduce the oxadiazole moiety.
Molecular Structure Analysis
Quinazoline derivatives often exhibit interesting structural features that can be analyzed using various spectroscopic techniques. For example, a related compound with a fluorophenyl group was analyzed using Raman spectroscopy, and its crystal structure was determined, revealing a monoclinic system with specific unit cell parameters . The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets, and the presence of substituents like chloro, fluoro, and oxadiazole rings can significantly influence their binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives can be influenced by the presence of functional groups such as oxadiazoles. These groups can participate in various chemical reactions, potentially leading to the formation of new bonds or the cleavage of existing ones. The specific reactivity patterns of the compound would depend on the electronic and steric effects of the substituents present on the quinazoline and oxadiazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are determined by their molecular structure. For instance, the crystal structure analysis of a related compound provided insights into its empirical formula, space group, and unit cell parameters . These properties are essential for understanding the compound's solubility, stability, and overall behavior in different environments. The presence of halogen atoms like chlorine and fluorine can also affect the compound's lipophilicity, which is an important factor in drug design.
科学的研究の応用
Novel Bioactive Compound Synthesis
Research has focused on synthesizing novel bioactive compounds, such as 1,2,4-oxadiazole derivatives, due to their potential antitumor activities. For instance, analogs containing the 1,2,4-oxadiazole ring have been synthesized and tested against a panel of cell lines, showing potent antitumor activity in some cases. These efforts highlight the value of incorporating specific chemical moieties, like 1,2,4-oxadiazole, into new compounds for biomedical research (Maftei et al., 2013).
Green Chemistry Approaches
Studies have also explored green chemistry methods for synthesizing quinazoline-2,4(1H,3H)-diones, a class of compounds related to the specified chemical structure. For example, using ionic liquids as dual solvent-catalysts enables the efficient transformation of CO2 into value-added chemicals, including quinazoline derivatives. This approach not only provides a pathway for sustainable chemical synthesis but also contributes to CO2 utilization (Lu et al., 2014).
Antimicrobial and Herbicidal Applications
Some derivatives of quinazoline-2,4(1H,3H)-diones have been evaluated for antimicrobial activities, offering potential as new antibacterial and antifungal agents. Moreover, novel triketone-containing quinazoline derivatives have shown promising herbicidal activity, suggesting their utility in agricultural applications. These compounds demonstrate broad-spectrum weed control and exhibit potential for further optimization in crop protection strategies (Wang et al., 2014).
Advanced Material Synthesis
Research into the synthesis of advanced materials includes the development of novel dinuclear Eu^3+ complexes using quadridentate compounds. These materials have applications in photoluminescent properties and may contribute to the development of new optical and electronic materials. The synthesis and characterization of such complexes underscore the versatility of quinazoline derivatives in material science (Si Zhen-jun, 2011).
特性
IUPAC Name |
3-butyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-15(22)16(23)11-13/h4-9,11H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXTCLFXVRWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)
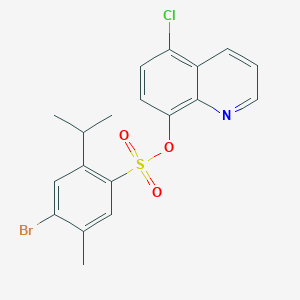
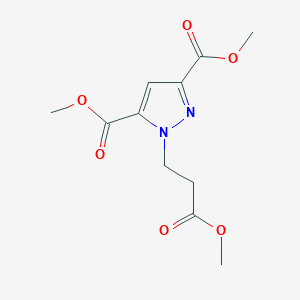
![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)
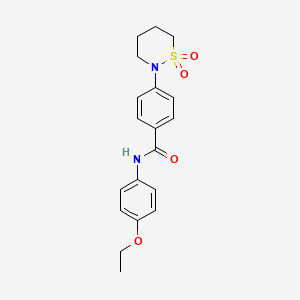
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

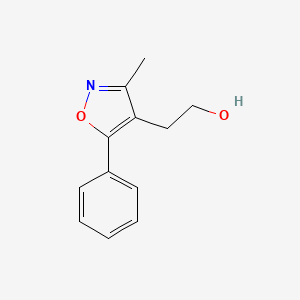
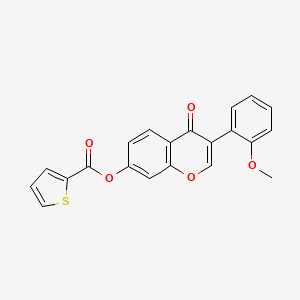

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)
